4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride

描述

Structural Characterization

IUPAC Nomenclature and Systematic Identification

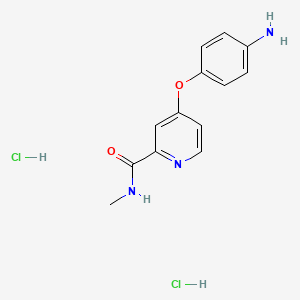

The compound’s systematic name, 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride , is derived from its core pyridine ring substituted at position 2 with a carboxamide group. The substituents include:

- Position 4 : A phenoxy group with an amino (-NH₂) substituent at the para position.

- Carboxamide group : An N-methyl (-NHCH₃) moiety at the pyridine’s 2-position.

- Dihydrochloride salt : Two hydrochloric acid molecules (HCl) ionize the amine groups, forming a diprotonated salt.

Registry identifiers :

| Identifier | Value |

|---|---|

| CAS Number | 1036874-79-9 (dihydrochloride) |

| PubChem CID | 54595720 |

| Molecular Formula | C₁₃H₁₅Cl₂N₃O₂ |

| Molecular Weight | 316.18 g/mol |

The parent compound, 4-(4-aminophenoxy)-N-methylpicolinamide , has the formula C₁₃H₁₃N₃O₂ (MW: 243.26 g/mol).

Molecular Geometry and Crystallographic Analysis

The compound’s geometry is defined by its pyridine core, aminophenoxy substituent, and N-methyl carboxamide group. Key structural features include:

- Pyridine ring : Planar with conjugated π-electrons.

- Aminophenoxy group : A phenyl ring linked via an ether oxygen to the pyridine, with an amino group in the para position.

- Carboxamide group : A methyl-substituted amide at position 2 of the pyridine.

Crystallographic data (parent compound):

| Parameter | Value |

|---|---|

| Space group | Not explicitly reported |

| Dihedral angles | ~78.5° (phenyl-pyridine) |

| Hydrogen bonding | N–H···O interactions (amide) |

The dihydrochloride form introduces ionic interactions between the Cl⁻ counterions and protonated amines, altering crystal packing compared to the free base.

Protonation States and Salt Formation Mechanisms

The dihydrochloride form arises from protonation of the free base’s amine groups:

- Primary amine (aminophenoxy group) : Protonated by HCl to form -NH₃⁺.

- Carboxamide amine : Protonated to -NHCH₃²⁺.

Salt formation mechanism :

- Synthesis : React the free base with excess HCl in a polar solvent (e.g., ethanol or methanol).

- Crystallization : Cooling induces precipitation of the dihydrochloride salt due to increased ionic interactions.

Key differences from the free base :

| Property | Free Base | Dihydrochloride |

|---|---|---|

| Charge | Neutral | +2 (protonated amines) |

| Solubility (polar) | Moderate | Higher (ionic interactions) |

| Melting Point | 110–112°C (parent) | Higher (ionic lattice) |

Comparative Analysis of Free Base vs. Dihydrochloride Form

Structural Differences

- Hydrogen bonding : The dihydrochloride exhibits stronger intermolecular H-bonding via Cl⁻·H–N interactions.

- Crystal packing : Ionic interactions in the dihydrochloride lead to denser crystal structures.

Physicochemical Properties

| Property | Free Base | Dihydrochloride |

|---|---|---|

| Solubility (water) | Low | Higher |

| LogP | ~0.9 (estimated) | Lower (polar salt) |

| Thermal Stability | Stable up to 110°C | Stable due to ionic bonds |

Solubility in organic solvents (free base):

| Solvent | Solubility (g/L) |

|---|---|

| THF | 15.2 |

| Ethyl acetate | 18.1 |

| Methanol | 22.3 |

| Acetonitrile | 19.8 |

Data sourced from solubility studies in pure and binary solvents.

属性

IUPAC Name |

4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2.2ClH/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10;;/h2-8H,14H2,1H3,(H,15,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHIFUDHRHLAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride is the MET protein. The MET protein is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration.

Mode of Action

The compound interacts with the MET protein through key hydrogen bonds. This interaction is based on the analysis of the binding patterns of other known MET protein inhibitors, such as cabozantinib and BMS-777607. The compound’s interaction with the MET protein leads to changes in the protein’s activity, affecting its role in cellular processes.

Biochemical Pathways

The interaction of this compound with the MET protein affects various biochemical pathways. These pathways are primarily related to cell survival, growth, and migration. The downstream effects of these pathways can lead to changes in cellular behavior and function.

Pharmacokinetics

Similar compounds have shown good pharmacokinetic characteristics in animal models. These characteristics can impact the compound’s bioavailability, determining how effectively it can reach its target and exert its effects.

Result of Action

The action of this compound on the MET protein results in significant cellular effects. For instance, it has been observed to induce apoptosis (programmed cell death) in A549 cells, a type of lung cancer cell. It also blocks these cells mainly in the G0/G1 phase, inhibiting their growth and proliferation.

生物活性

4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride, also known as APMC, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of APMC is characterized by the presence of a pyridine ring, an amine group, and a carboxamide functional group. Its chemical formula is CHClNO, with a molecular weight of approximately 288.15 g/mol. The compound's synthesis typically involves the reaction of 4-aminophenol with N-methylpyridine-2-carboxamide under specific conditions to yield the dihydrochloride salt.

Antitumor Activity

APMC has shown promising results as an antitumor agent in various studies. In vitro experiments have demonstrated that APMC inhibits the proliferation of several human cancer cell lines, including breast, liver, and lung cancers. The compound's mechanism of action primarily involves the inhibition of specific kinases associated with cancer cell growth and survival.

Table 1: Antitumor Activity of APMC

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver) | 62.96 | Aurora-B kinase inhibition |

| MCF-7 (breast) | 45.00 | Inhibition of DNA/RNA/protein synthesis |

| A549 (lung) | 55.00 | Targeting cell cycle regulation |

The compound was found to exhibit IC values comparable to or better than established anticancer drugs like sorafenib, indicating its potential as a lead compound for further development .

The biological activity of APMC is attributed to its ability to interfere with multiple signaling pathways involved in tumor progression:

- Kinase Inhibition : APMC selectively inhibits Aurora-B kinase, which plays a critical role in mitosis and cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

- Antimetabolic Effects : Studies have shown that APMC disrupts DNA and RNA synthesis, which is crucial for cancer cell proliferation. The compound's antimetabolic activity correlates closely with its antiproliferative effects .

Case Studies

Several case studies have highlighted the efficacy of APMC in preclinical models:

- Study on HepG2 Cells : In a study evaluating the cytotoxic effects on HepG2 cells, APMC demonstrated significant growth inhibition with an IC value of 62.96 µM. The results suggested that APMC could be a viable candidate for treating hepatocellular carcinoma .

- Comparative Analysis with Sorafenib : In comparative studies against sorafenib, APMC exhibited similar or superior antiproliferative effects across various tumor cell lines, suggesting that structural modifications in APMC may enhance its therapeutic potential .

Antimicrobial Activity

In addition to its antitumor properties, APMC has shown moderate antibacterial activity against several bacterial strains:

Table 2: Antimicrobial Activity of APMC

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 15 |

| Staphylococcus aureus | 14 |

| Escherichia coli | 12 |

| Proteus vulgaris | 10 |

These findings indicate that APMC may also serve as a potential antimicrobial agent, although further investigations are necessary to elucidate this aspect fully .

科学研究应用

Cancer Therapy

One of the primary applications of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride is in cancer treatment. It serves as an intermediate in the synthesis of Sorafenib, a multikinase inhibitor used for treating various cancers, including renal cell carcinoma and hepatocellular carcinoma .

Case Study: Sorafenib Synthesis

- Background : Sorafenib is a well-known anticancer drug that inhibits multiple kinases involved in tumor growth and angiogenesis.

- Synthesis : The synthesis of Sorafenib involves the reaction of 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide with specific reagents under controlled conditions to yield the final product .

Angiogenesis Inhibition

Research indicates that compounds related to 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide can inhibit angiogenesis, which is crucial in tumor progression. The compound's ability to interfere with vascular endothelial growth factor (VEGF) signaling pathways positions it as a potential therapeutic agent for diseases characterized by abnormal blood vessel growth .

Kinase Inhibition

The compound has been studied for its potential as a Raf kinase inhibitor. Raf kinases are pivotal in the MAPK/ERK signaling pathway, which is often dysregulated in cancers. By inhibiting this pathway, the compound may help control tumor cell proliferation and survival .

Comparative Data Table

相似化合物的比较

Table 1: Structural and Pharmacological Comparison

准备方法

Formation of 4-chloropyridine-2-carbonyl chloride hydrochloride

- Reagents: Picolinic acid, thionyl chloride, DMF (catalytic).

- Conditions: Heated at 70–75 °C for 16 hours under nitrogen atmosphere.

- Outcome: Acid chloride formation with concurrent chlorination at the 4-position of the pyridine ring.

- Notes: DMF activates thionyl chloride, enhancing acyl chloride formation efficiency.

Amidation to N-methylpyridine-2-carboxamide

- Reagents: Acid chloride intermediate, methylamine (in tetrahydrofuran or toluene), triethylamine as HCl scavenger.

- Conditions: Room temperature, typically 1–4 hours.

- Yield: High yields reported (>90%).

- Notes: Triethylamine neutralizes HCl formed, preventing side reactions.

Ether Formation: Reaction with 4-aminophenol

- Reagents: N-methylpyridine-2-carboxamide intermediate, 4-aminophenol, potassium tert-butoxide, potassium carbonate.

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions: Temperature range from 25 °C up to reflux (60–110 °C), reaction time 1–12 hours.

- Variations: Some protocols use water and phase transfer catalysts to improve reaction rates and selectivity.

- Work-up: Extraction with toluene, washing with alkaline solution, drying, and crystallization at low temperatures (-5 to 5 °C).

- Yield: Typically 75–90% depending on conditions.

- Notes: The base deprotonates 4-aminophenol, facilitating nucleophilic substitution on the pyridine ring.

Formation of Dihydrochloride Salt

- Reagents: The free base compound treated with hydrochloric acid.

- Conditions: Dissolution in ethanol or ethyl acetate, addition of HCl, cooling to induce crystallization.

- Yield: High purity crystalline dihydrochloride salt obtained, yield often above 80%.

- Notes: Seeding and controlled cooling improve crystallization efficiency and particle size distribution.

Representative Experimental Data Table

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Picolinic acid to acid chloride | Thionyl chloride, DMF, 70-75 °C, 16 h | >90 | Chlorination at 4-position occurs |

| 2 | Amidation | Acid chloride + methylamine, triethylamine, RT, 1-4 h | 90-95 | High purity intermediate |

| 3 | Ether formation | Intermediate + 4-aminophenol, KtBuO, K2CO3, DMF, 80-85 °C, 4-12 h | 75-90 | Base-mediated nucleophilic substitution |

| 4 | Salt formation | Treatment with HCl, EtOH, cooling | 80-90 | Crystalline dihydrochloride salt |

Research Findings and Optimization Notes

- Base Selection: Potassium tert-butoxide combined with potassium carbonate provides efficient deprotonation of 4-aminophenol, enhancing ether bond formation.

- Solvent Effects: DMF is preferred for its polarity and ability to dissolve both reactants and bases, though THF is used for milder conditions and easier workup.

- Temperature Control: Maintaining temperatures below reflux during addition steps prevents decomposition and side reactions; gradual heating improves yield and purity.

- Crystallization: Seeding at elevated temperatures followed by slow cooling yields well-defined crystals of the dihydrochloride salt, facilitating isolation and purification.

- Reaction Time: Optimal reaction times range from 4 to 12 hours for the ether formation step, balancing conversion and minimizing by-products.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Aminophenoxy Group Introduction : Reacting 4-chloropyridine-2-carboxamide with 4-aminophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the ether linkage .

- N-Methylation : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to methylate the carboxamide nitrogen .

- Salt Formation : Treating the free base with HCl in a solvent like ethanol or water to yield the dihydrochloride salt. Crystallization conditions (e.g., slow evaporation or anti-solvent addition) are critical for purity .

- Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ether Formation | 4-Aminophenol, K₂CO₃, DMF, 90°C | 65–75 | ≥95% |

| N-Methylation | CH₃I, NaH, THF, RT | 80–85 | ≥98% |

| Salt Formation | HCl (2 eq.), EtOH, reflux | 90–95 | ≥99% |

Q. Which spectroscopic techniques are most reliable for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the aminophenoxy moiety (aromatic protons at δ 6.8–7.2 ppm), pyridine ring protons (δ 8.2–8.6 ppm), and methyl groups (δ 2.8–3.1 ppm) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) at m/z 302.1 for the free base and 375.0 for the dihydrochloride .

- FT-IR : Identify characteristic bands for the carboxamide (C=O stretch at ~1650 cm⁻¹) and ammonium chloride (N–H stretch at ~2800 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC at 0, 1, 3, and 6 months.

- Light Exposure : Use ICH Q1B guidelines to test photostability under UV/visible light .

- Key Finding : The dihydrochloride form exhibits greater hygroscopicity than the free base, necessitating desiccated storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- Quantum Mechanical Calculations : Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

- Example : Docking studies predicted strong hydrogen bonding between the carboxamide group and ATP-binding pockets in kinase targets, corroborated by in vitro IC₅₀ values <100 nM .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., cell line variability, assay pH, compound concentration). For example, a 2³ factorial design can isolate the effect of serum concentration in cell viability assays .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers or confounding factors .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG 400/water mixtures (e.g., 30:70 v/v) to enhance aqueous solubility.

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation. This increased oral bioavailability by 3-fold in rodent models .

- Table 2 : Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.5 |

| DMSO | 25.0 |

| Ethanol | 4.2 |

Q. How does the aminophenoxy substituent influence regioselectivity in further derivatization?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The electron-rich aminophenoxy group directs electrophiles (e.g., nitration, halogenation) to the para position relative to the oxygen.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids occurs selectively at the pyridine C-5 position, confirmed by NOESY NMR .

Key Considerations for Experimental Design

- Data Reproducibility : Always include internal controls (e.g., commercially available kinase inhibitors) in biological assays to validate experimental conditions .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including proper waste disposal of hydrochloride salts to avoid environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。